molecular formula C21H22ClNO3 B12279230 9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate

9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B12279230
M. Wt: 371.9 g/mol
InChI Key: IAWFVICGSTUKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-leucine-chloride is a derivative of leucine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-leucine-chloride can be synthesized by reacting D-leucine with fluorenylmethyloxycarbonyl chloride. The reaction typically involves the use of a base such as sodium bicarbonate in an organic solvent like dioxane. The Fmoc group is introduced to the amino group of D-leucine, forming Fmoc-D-leucine-chloride .

Industrial Production Methods: In industrial settings, the production of Fmoc-D-leucine-chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Piperidine in DMF: Used for the deprotection of the Fmoc group.

    Sodium bicarbonate in dioxane: Used in the initial synthesis of Fmoc-D-leucine-chloride.

Major Products Formed:

Scientific Research Applications

Fmoc-D-leucine-chloride is extensively used in the field of peptide synthesis. Its applications include:

Mechanism of Action

The primary function of Fmoc-D-leucine-chloride is to protect the amino group of D-leucine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The deprotection of the Fmoc group is achieved through a base-catalyzed elimination mechanism, where piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Uniqueness: Fmoc-D-leucine-chloride is unique due to its specific use of the D-isomer of leucine, which can impart different properties to the synthesized peptides compared to the L-isomer. This can be particularly important in the study of peptide structure and function, as well as in the development of peptide-based drugs with specific stereochemical requirements.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWFVICGSTUKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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